molecular formula C23H24N2OS2 B2879155 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-92-1

2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2879155
CAS No.: 877652-92-1
M. Wt: 408.58
InChI Key: AZPFWFWHPLPEEF-UHFFFAOYSA-N
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Description

  • The thioether linkage is introduced by reacting the thieno[3,2-d]pyrimidinone core with 2,5-dimethylbenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.
  • This step typically requires refluxing the reaction mixture in an inert atmosphere to ensure complete conversion.
  • Addition of the Phenethyl Group

    • The phenethyl group is incorporated through nucleophilic substitution reactions, often using phenethyl bromide or chloride as the alkylating agent.
    • The reaction is carried out under basic conditions, using solvents such as acetonitrile or tetrahydrofuran (THF).
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

      Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

      Automated Reaction Monitoring: Using techniques like high-performance liquid chromatography (HPLC) to monitor reaction progress and purity.

      Purification: Employing methods such as recrystallization, column chromatography, or preparative HPLC to obtain the final product with high purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    • Formation of the Thieno[3,2-d]pyrimidinone Core

      • Starting with a suitable thieno[3,2-d]pyrimidine precursor, the core structure is formed through cyclization reactions involving appropriate reagents and catalysts.
      • Reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate.

    Chemical Reactions Analysis

    Types of Reactions

    2-((2,5-Dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    • Oxidation

      • The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
    • Reduction

      • The compound can be reduced at the thieno[3,2-d]pyrimidinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Substitution

      • The phenethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using appropriate alkylating agents and bases.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, m-CPBA.

      Reducing Agents: LiAlH4, NaBH4.

      Alkylating Agents: Phenethyl bromide, phenethyl chloride.

      Bases: Sodium hydride, potassium tert-butoxide.

    Major Products

      Sulfoxides and Sulfones: From oxidation reactions.

      Reduced Thieno[3,2-d]pyrimidinones: From reduction reactions.

      Substituted Thieno[3,2-d]pyrimidinones: From substitution reactions.

    Scientific Research Applications

    2-((2,5-Dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    • Chemistry

      • Used as a building block for synthesizing more complex molecules.
      • Studied for its reactivity and potential as a precursor in organic synthesis.
    • Biology

      • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
      • Used in studies to understand its interaction with biological macromolecules.
    • Medicine

      • Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry

      • Potential use in the development of new materials with specific properties.
      • Investigated for its role in the synthesis of industrial chemicals and intermediates.

    Comparison with Similar Compounds

    Similar Compounds

      Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: Compounds with similar core structures but different substituents.

      Benzylthio Substituted Compounds: Compounds with benzylthio groups attached to different core structures.

    Uniqueness

    • The combination of the thieno[3,2-d]pyrimidinone core with the 2,5-dimethylbenzylthio and phenethyl groups gives this compound unique chemical and biological properties.
    • Its specific substitution pattern enhances its reactivity and potential biological activities compared to other similar compounds.

    This detailed overview should provide a comprehensive understanding of 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, covering its synthesis, reactions, applications, and more

    Properties

    IUPAC Name

    2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H24N2OS2/c1-16-8-9-17(2)19(14-16)15-28-23-24-20-11-13-27-21(20)22(26)25(23)12-10-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AZPFWFWHPLPEEF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H24N2OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    408.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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